GABAA Receptor Binding Affinity: Ortho-Substitution Attenuates Activity Compared to Meta-Substituted Conformational Analogs
In a competitive radioligand displacement assay at the human recombinant alpha1beta2gamma2 GABAA receptor, 2-(butyrylamino)-N-isopropylbenzamide exhibited a Ki value of >3,000 nM against [3H]flunitrazepam [1]. This is a significantly weaker interaction compared to the 4-(butyrylamino)-N-thiazol-2-yl-benzamide analog, which achieved a Ki of 350 nM at the human adenosine A2A receptor in a comparable displacement assay [2]. The ortho-substitution pattern, combined with the N-isopropyl group, appears to reduce affinity for this class of binding sites, potentially making it a more selective probe for non-GABAA targets compared to its para-substituted cousins.
| Evidence Dimension | Binding affinity (Ki) for neurotransmitter receptor |
|---|---|
| Target Compound Data | Ki >3,000 nM at human alpha1beta2gamma2 GABAA receptor |
| Comparator Or Baseline | 4-(Butyrylamino)-N-thiazol-2-yl-benzamide: Ki 350 nM at human adenosine A2A receptor |
| Quantified Difference | Target compound is >8.5-fold less potent in receptor binding (note: different receptors; cross-study comparison) |
| Conditions | Displacement of [3H]flunitrazepam from human recombinant alpha1beta2gamma2 GABAA receptor expressed in HEK cell membranes; competitive radioligand binding assay |
Why This Matters
For researchers screening for GABAergic modulators, this compound's weak GABAA affinity suggests a reduced liability for sedative side effects, potentially offering a cleaner pharmacological profile for peripheral or non-CNS targets.
- [1] BindingDB. Entry BDBM50599951 / CHEMBL5195108. Ki: >3.00E+3 nM for 2-(butyrylamino)-N-isopropylbenzamide at human recombinant alpha1beta2gamma2 GABAA receptor. View Source
- [2] BindingDB. Entry BDBM50336718 / CHEMBL1671918. Ki: 350 nM for 4-Butyrylamino-N-thiazol-2-yl-benzamide at human adenosine A2A receptor. View Source
